![molecular formula C16H12Cl2N4O3 B2610469 2-[(2,4-Dichlorophenyl)methyl]-4,7-dimethylpurino[8,7-b][1,3]oxazole-1,3-dione CAS No. 899967-14-7](/img/structure/B2610469.png)
2-[(2,4-Dichlorophenyl)methyl]-4,7-dimethylpurino[8,7-b][1,3]oxazole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Typically, a description of a chemical compound would include its molecular formula, structure, and the types of atoms it contains. It might also include information about the compound’s role or function if it’s used in a specific context, such as in a biological or industrial process .
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the reactions they undergo, and the conditions under which these reactions occur .Molecular Structure Analysis
This involves determining the physical arrangement of atoms in a molecule. Techniques used might include X-ray crystallography, NMR spectroscopy, and computational methods .Chemical Reactions Analysis
This would involve studying the reactions that the compound can participate in. This might include looking at what reactants are needed, what the products of the reaction are, and what conditions are needed for the reaction to occur .Physical and Chemical Properties Analysis
This would involve measuring properties like the compound’s melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Scientific Research Applications
Structural Analysis and Properties
- The structural characteristics and intermolecular interactions of certain compounds, like "2-(2,3-Dimethylphenyl)-1H-isoindole-1,3(2H)-dione," were studied, revealing insights into molecular orientations and potential steric effects in crystalline arrangements (Tariq et al., 2010).
Solubility and Pharmacological Potential
- A novel potential antifungal compound of the 1,2,4-triazole class was synthesized, with its solubility thermodynamics and partitioning processes in biologically relevant solvents explored. This study aids in understanding the physicochemical properties crucial for the drug's bioavailability and therapeutic efficacy (Volkova et al., 2020).
Corrosion Inhibition
- The efficiency of a triazole derivative for corrosion inhibition on mild steel in acidic media was evaluated, highlighting the potential industrial applications of such compounds in protecting metals against corrosion (Lagrenée et al., 2002).
Synthesis of Novel Compounds
- Research into synthesizing partially hydrogenated pyrazolo[3,4-b]quinolinones via cyclocondensation demonstrates the continuous efforts in organic chemistry to create new molecules with potential applications in pharmaceuticals, materials science, and beyond (Lipson et al., 2006).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[(2,4-dichlorophenyl)methyl]-4,7-dimethylpurino[8,7-b][1,3]oxazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N4O3/c1-8-6-21-12-13(19-15(21)25-8)20(2)16(24)22(14(12)23)7-9-3-4-10(17)5-11(9)18/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQDVNRMRYGJYPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2O1)N(C(=O)N(C3=O)CC4=C(C=C(C=C4)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
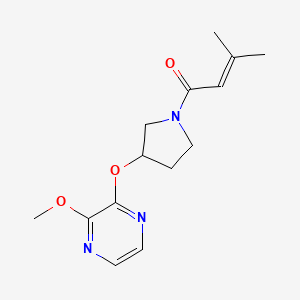
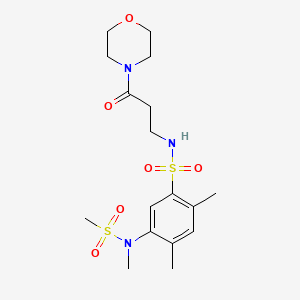
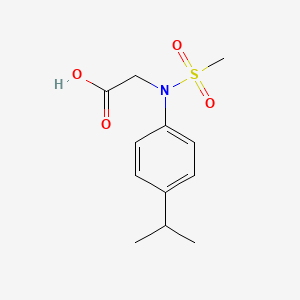

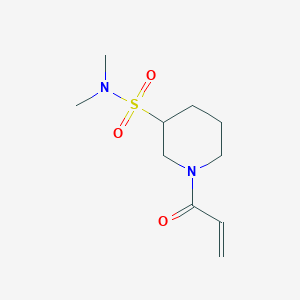
![2-((2-(2-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2610397.png)
![7-Benzyl-3-methyl-8-[4-(3-methylbutyl)piperazin-1-yl]purine-2,6-dione](/img/structure/B2610398.png)

![6-[4-(4-Fluoro-2-methylphenyl)sulfonyl-1,4-diazepan-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2610403.png)
![N-[(4-chlorophenyl)(cyano)methyl]-4-(2-methyl-1,3-thiazol-4-yl)butanamide](/img/structure/B2610404.png)
![5-chloro-2-methoxy-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2610405.png)
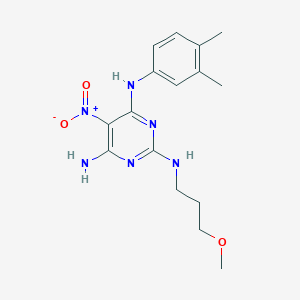
![4-[(Furan-2-ylmethyl)-carbamoyl]-1,2,2-trimethyl-spiro[2.3]hexane-1-carboxylic acid](/img/structure/B2610407.png)

